molecular formula C11H16N2O2 B8283266 Isobutyl-2,4-diaminobenzoate

Isobutyl-2,4-diaminobenzoate

Cat. No.: B8283266
M. Wt: 208.26 g/mol
InChI Key: IYSJTEFHXQQTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl-2,4-diaminobenzoate is an ester derivative of 2,4-diaminobenzoic acid, where the carboxylic acid group is substituted with an isobutyl ester. The compound features two amino groups at the 2- and 4-positions of the benzene ring, which confer unique electronic and steric properties.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-methylpropyl 2,4-diaminobenzoate

InChI

InChI=1S/C11H16N2O2/c1-7(2)6-15-11(14)9-4-3-8(12)5-10(9)13/h3-5,7H,6,12-13H2,1-2H3

InChI Key

IYSJTEFHXQQTNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=C(C=C(C=C1)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on esters and benzoate derivatives with analogous substituents, as referenced in the evidence:

Table 1: Key Properties of Isobutyl-2,4-diaminobenzoate and Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications/Properties
This compound 2,4-diamino, isobutyl ester C₁₁H₁₅N₂O₂ 207.25* Not available Research use (hypothesized)
Isoamyl 4-(dimethylamino)benzoate 4-dimethylamino, isoamyl C₁₄H₂₁NO₂ 235.32 21245-01-2 Laboratory chemicals, synthesis
Isobutyl 2-aminobenzoate 2-amino, isobutyl ester C₁₁H₁₃NO₂ 191.23 Not provided Flavor/fragrance industry (inferred)
3,4-Diaminobenzoate (Pt complex) 3,4-diamino C₇H₇N₂O₂⁻ pH-responsive materials, coordination chemistry

*Calculated based on molecular formula.

Key Observations :

Substituent Effects: The 2,4-diamino groups in this compound likely increase polarity and hydrogen-bonding capacity compared to 4-dimethylamino in Isoamyl 4-(dimethylamino)benzoate. This could enhance solubility in polar solvents and reactivity in coordination chemistry. The isobutyl ester group reduces water solubility relative to smaller esters (e.g., methyl or ethyl), as seen in other isobutyl derivatives .

Safety and Handling: Analogous esters like Isoamyl 4-(dimethylamino)benzoate require stringent safety protocols, including eye flushing and medical consultation upon exposure . This compound may demand similar precautions due to its amino groups, which could pose irritation risks.

The 3,4-diaminobenzoate Pt complex exhibits pH-responsive behavior , implying this compound could serve in smart materials or sensors. Isobutyl esters in fragrances hint at niche industrial uses, though amino groups may limit compatibility in such applications.

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